(S)-tert-butyl (1-((3-fluoro-2-(phenylcarbaMoyl)phenyl)aMino)-1-oxobutan-2-yl)carbaMate
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Overview
Description
(S)-tert-butyl (1-((3-fluoro-2-(phenylcarbamoyl)phenyl)amino)-1-oxobutan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound features a tert-butyl group, a fluorinated phenyl ring, and a carbamate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-((3-fluoro-2-(phenylcarbamoyl)phenyl)amino)-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Fluorinated Phenyl Ring:
Carbamoylation: The phenyl ring is then carbamoylated using phenyl isocyanate under controlled conditions to form the phenylcarbamoyl group.
Coupling with Amino Acid Derivative: The carbamoylated phenyl ring is coupled with an amino acid derivative, such as (S)-tert-butyl 2-aminobutanoate, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-((3-fluoro-2-(phenylcarbamoyl)phenyl)amino)-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(S)-tert-butyl (1-((3-fluoro-2-(phenylcarbamoyl)phenyl)amino)-1-oxobutan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-((3-fluoro-2-(phenylcarbamoyl)phenyl)amino)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and carbamate moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the fluorinated aromatic ring and have applications in medicine and agriculture.
Fluoro-organic Compounds: These compounds, like fluoroacetate, exhibit unique biological activities due to the presence of fluorine atoms.
Uniqueness
(S)-tert-butyl (1-((3-fluoro-2-(phenylcarbamoyl)phenyl)amino)-1-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26FN3O4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[3-fluoro-2-(phenylcarbamoyl)anilino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H26FN3O4/c1-5-16(26-21(29)30-22(2,3)4)19(27)25-17-13-9-12-15(23)18(17)20(28)24-14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,24,28)(H,25,27)(H,26,29)/t16-/m0/s1 |
InChI Key |
FEGWVCNARKFXKW-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=C(C(=CC=C1)F)C(=O)NC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)F)C(=O)NC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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